molecular formula C14H14O3 B12533256 3-Methyl-4-(4-methylbenzoyl)-5,6-dihydro-2H-pyran-2-one CAS No. 870002-36-1

3-Methyl-4-(4-methylbenzoyl)-5,6-dihydro-2H-pyran-2-one

Cat. No.: B12533256
CAS No.: 870002-36-1
M. Wt: 230.26 g/mol
InChI Key: MBBFCNAUOLDGNU-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-methylbenzoyl)-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound features a pyran ring fused with a benzoyl group and a methyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-methylbenzoyl)-5,6-dihydro-2H-pyran-2-one typically involves the condensation of 4-methylbenzoyl chloride with a suitable pyranone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of automated reactors with precise temperature and pressure control. The raw materials are fed into the reactor in a continuous manner, and the product is isolated using techniques such as crystallization or distillation. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-methylbenzoyl)-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products Formed

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

3-Methyl-4-(4-methylbenzoyl)-5,6-dihydro-2H-pyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-methylbenzoyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(4-chlorobenzoyl)-5,6-dihydro-2H-pyran-2-one
  • 3-Methyl-4-(4-nitrobenzoyl)-5,6-dihydro-2H-pyran-2-one
  • 3-Methyl-4-(4-methoxybenzoyl)-5,6-dihydro-2H-pyran-2-one

Uniqueness

3-Methyl-4-(4-methylbenzoyl)-5,6-dihydro-2H-pyran-2-one is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

870002-36-1

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

5-methyl-4-(4-methylbenzoyl)-2,3-dihydropyran-6-one

InChI

InChI=1S/C14H14O3/c1-9-3-5-11(6-4-9)13(15)12-7-8-17-14(16)10(12)2/h3-6H,7-8H2,1-2H3

InChI Key

MBBFCNAUOLDGNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=O)OCC2)C

Origin of Product

United States

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